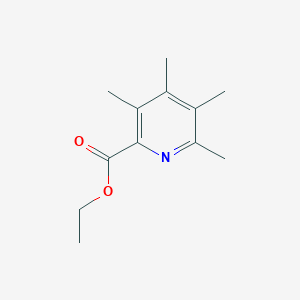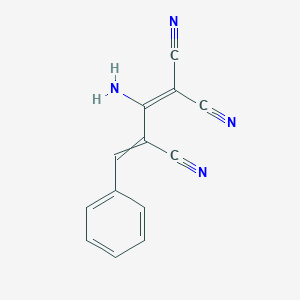
2-(1,3-Dioxolan-2-yl)phenol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-yl)phenol;phenylcarbamic acid: is a compound that features a phenol group attached to a 1,3-dioxolane ring and a phenylcarbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-yl)phenol typically involves the reaction of phenol with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The phenylcarbamic acid moiety can be introduced through a subsequent reaction with phenyl isocyanate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also a common practice in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various reduced phenolic derivatives.
Substitution: Nitrated, sulfonated, and halogenated phenolic compounds.
Scientific Research Applications
Chemistry: 2-(1,3-Dioxolan-2-yl)phenol;phenylcarbamic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and other biochemical processes involving phenolic compounds .
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenol;phenylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with active sites of enzymes, while the phenylcarbamic acid moiety can interact with specific receptors or proteins . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Phenyl-1,3-dioxolane: Similar in structure but lacks the phenol and phenylcarbamic acid moieties.
Phenylcarbamic acid derivatives: Compounds with similar functional groups but different structural frameworks.
Uniqueness: 2-(1,3-Dioxolan-2-yl)phenol;phenylcarbamic acid is unique due to the combination of the 1,3-dioxolane ring, phenol group, and phenylcarbamic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
61677-62-1 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)phenol;phenylcarbamic acid |
InChI |
InChI=1S/C9H10O3.C7H7NO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;9-7(10)8-6-4-2-1-3-5-6/h1-4,9-10H,5-6H2;1-5,8H,(H,9,10) |
InChI Key |
MDFKEDFBLDLZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2O.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene](/img/structure/B14578593.png)
![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14578597.png)







![[2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol](/img/structure/B14578655.png)

